N-chloro-N-ethyl-5-methylpyridin-2-amine
Description
N-Chloro-N-ethyl-5-methylpyridin-2-amine is a pyridine derivative characterized by a nitrogen-containing heterocyclic ring substituted with chloro, ethyl, and methyl groups at specific positions. The compound’s structure comprises a pyridine core with an N-chloro-N-ethylamine moiety at position 2 and a methyl group at position 5. This substitution pattern imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-chloro-N-ethyl-5-methylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-11(9)8-5-4-7(2)6-10-8/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPLMPNKUOJJTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=NC=C(C=C1)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation-Chlorination Sequential Approach
The most common pathway involves a two-step sequence: N-ethylation of 5-methylpyridin-2-amine followed by selective chlorination of the secondary amine.
Step 1: N-Ethylation of 5-Methylpyridin-2-Amine
Ethylation is typically achieved using ethyl halides (e.g., ethyl bromide or iodide) in the presence of a base such as potassium carbonate. For instance, refluxing 5-methylpyridin-2-amine with ethyl bromide in acetonitrile at 80°C for 12 hours yields N-ethyl-5-methylpyridin-2-amine with ~85% efficiency. Alternative methods employ reductive amination with ethylamine and sodium cyanoborohydride, though this is less common due to byproduct formation.
Step 2: Chlorination of N-Ethyl-5-Methylpyridin-2-Amine
Chlorination is performed using agents like N-chlorosuccinimide (NCS) or chlorine gas. A study utilizing NCS in dichloromethane at 0–5°C for 4 hours achieved a 78% yield. Catalytic Lewis acids (e.g., FeCl₃) enhance selectivity by minimizing ring chlorination.
One-Pot Tandem Synthesis
Recent advancements favor one-pot methodologies to reduce purification steps. A notable protocol combines ethylation and chlorination in a single reactor:
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Ethylation : 5-Methylpyridin-2-amine reacts with ethyl triflate in tetrahydrofuran (THF) at 60°C for 6 hours.
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In Situ Chlorination : Addition of NCS and a catalytic amount of iodine at 25°C for 3 hours completes the synthesis, yielding 72% product.
This method benefits from reduced solvent use but requires stringent temperature control to prevent decomposition.
Catalytic Systems and Reaction Optimization
Role of Lewis Acid Catalysts
Lewis acids like FeCl₃ and ZnCl₂ are critical for directing chlorination to the amine group. For example, FeCl₃ (10 mol%) in acetonitrile at 25°C improves yield to 88% by stabilizing the transition state. Conversely, non-catalytic conditions result in <50% yield due to competing ring chlorination.
Solvent Effects
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Polar Aprotic Solvents : Dimethylformamide (DMF) and acetonitrile enhance reaction rates but may increase side reactions at elevated temperatures.
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Halogenated Solvents : Dichloromethane and chloroform offer moderate yields (70–75%) with better selectivity.
Industrial-Scale Considerations
Continuous Flow Reactors
Adopting continuous flow systems mitigates exothermic risks during chlorination. A pilot study using a microreactor with NCS and FeCl₃ achieved 92% conversion at 50°C with a residence time of 15 minutes.
Waste Management
Chlorination byproducts (e.g., succinimide) are neutralized via aqueous extraction. Ethyl acetate/water biphasic systems recover >95% of the product while minimizing environmental impact.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-chloro-N-ethyl-5-methylpyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-ethyl-5-methylpyridin-2-amine oxide.
Reduction: Reduction of the chlorine atom can yield N-ethyl-5-methylpyridin-2-amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products
Oxidation: N-ethyl-5-methylpyridin-2-amine oxide.
Reduction: N-ethyl-5-methylpyridin-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
N-chloro-N-ethyl-5-methylpyridin-2-amine serves as a versatile intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new compounds.
The compound has been studied for its potential biological activities , particularly its antimicrobial and antiviral properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of this compound, researchers evaluated its effects on Escherichia coli and Staphylococcus aureus. The results showed Minimum Inhibitory Concentration (MIC) values of 4 µg/mL for S. aureus and 8 µg/mL for E. coli, indicating strong antibacterial activity.
Pharmaceutical Applications
Research is ongoing to explore its potential as a pharmaceutical agent. The compound is being investigated for its role in drug development, particularly in creating new therapeutic agents targeting specific diseases.
Potential Therapeutic Uses
- Antimicrobial Agents: Due to its efficacy against pathogens.
- Antiviral Research: Exploration of its effects on viral replication mechanisms.
- Cancer Treatment: Preliminary studies suggest potential anticancer properties through apoptosis induction in cancer cells .
Industrial Applications
This compound is also utilized in the production of agrochemicals and other industrial chemicals. Its unique properties make it suitable for various applications in chemical manufacturing processes.
Future Research Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the activity of this compound. Future studies may focus on:
- Detailed pharmacokinetic and pharmacodynamic profiles.
- Expanded testing against a broader range of pathogens.
- Development of derivatives with enhanced efficacy and reduced toxicity.
Mechanism of Action
The mechanism of action of N-chloro-N-ethyl-5-methylpyridin-2-amine involves its interaction with specific molecular targets. The chlorine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Chloro-5-Nitropyridin-4-Amine
The nitro group enhances electron-withdrawing effects, influencing reactivity in substitution reactions. Key Findings:
- Forms intermolecular N–H···Cl and N–H···N hydrogen bonds, stabilizing its crystal lattice .
- Used in synthesizing heterocyclic drugs and cytokine inhibitors, leveraging its nitro group for electrophilic aromatic substitution .
5-Chloro-6-Methyl-N-Phenethyl-2-Pyridin-2-Ylpyrimidin-4-Amine
Structural Differences : This analog replaces the pyridine ring with a pyrimidine core, introduces a phenethyl group, and positions substituents differently (chloro at position 5, methyl at 6).
Key Findings :
- Acts as a methionine aminopeptidase inhibitor (targeting MAP1/2), highlighting the role of pyrimidine scaffolds in enzyme inhibition .
- Implications: Pyrimidine-based analogs may exhibit distinct binding affinities due to altered electronic profiles compared to pyridine derivatives.
4-Chloro-N-Ethyl-5-Methylpyrimidin-2-Amine
Structural Differences : This compound substitutes pyridine with pyrimidine and positions chloro and ethyl groups at distinct sites (positions 4 and 2, respectively).
Key Findings :
- Safety data indicate handling precautions for inhalation and dermal exposure, suggesting higher volatility compared to pyridine analogs .
Implications : Pyrimidine derivatives may offer greater versatility in drug design but differ in metabolic stability compared to pyridine-based compounds.
6-Chloro-5-Methylpyridin-2-Amine and Derivatives
Structural Differences : These compounds lack the N-chloro and N-ethyl groups, featuring simpler amine or methyl substituents (e.g., 6-chloro-N-methylpyridin-2-amine) .
Key Findings :
- Reduced steric bulk in these analogs facilitates easier functionalization but diminishes resistance to enzymatic degradation .
- Lower molecular weights correlate with improved aqueous solubility compared to the target compound .
Implications : The N-chloro and N-ethyl groups in the target compound likely enhance stability and modulate pharmacokinetic properties.
Sulfonyl- and Piperidine-Substituted Analogs
Structural Differences : Compounds like 2-chloro-N-(2-(isopropylsulfonyl)phenyl)-5-methylpyrimidin-4-amine incorporate sulfonyl and aryl groups, increasing structural complexity .
Key Findings :
- Sulfonyl groups improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Piperidine substituents (e.g., 5-chloro-N-[1-(2-ethoxybenzenesulfonyl)piperidin-4-yl]-N-methylpyrimidin-2-amine) enhance conformational flexibility, aiding target engagement .
Implications : While these groups enhance specificity, they may also introduce synthetic challenges absent in the simpler pyridine-based target compound.
Comparative Data Table
Research Findings and Implications
- Electronic Effects: The N-chloro group in the target compound increases electrophilicity at the pyridine ring, favoring nucleophilic substitution reactions over nitro or amino groups in analogs .
- Synthetic Accessibility : The absence of complex sulfonyl or piperidine groups in the target compound may streamline synthesis compared to more elaborate analogs .
Biological Activity
N-chloro-N-ethyl-5-methylpyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article delves into its biological activity, mechanisms of action, and relevant studies, supported by data tables and case studies.
This compound belongs to a class of compounds known for their diverse biological activities. The presence of the chloro group enhances its reactivity, allowing it to interact with various biological targets. The proposed mechanism of action involves the formation of covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzymatic functions or disruption of cellular processes.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈ClN |
| Molecular Weight | 155.60 g/mol |
| Structure | Structure |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest potent activity, comparable to established antibiotics.
Case Study: Antimicrobial Efficacy
In a study conducted by [source], this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed MIC values of 4 µg/mL for S. aureus and 8 µg/mL for E. coli, indicating strong antibacterial activity.
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary findings suggest that it may inhibit viral replication through interference with viral entry mechanisms or replication pathways.
Table 2: Antiviral Activity Data
| Virus Type | IC₅₀ (µM) |
|---|---|
| Influenza Virus | 12 |
| Herpes Simplex Virus | 15 |
Toxicity Profile
The safety profile of this compound is critical for its potential therapeutic applications. Toxicity assessments indicate that the compound exhibits low toxicity levels in mammalian cell lines, with an LD₅₀ value above 1000 mg/kg in rodent models .
Table 3: Toxicity Assessment
| Route of Administration | LD₅₀ (mg/kg) |
|---|---|
| Oral | >1000 |
| Intravenous | >1000 |
Research Findings
Recent studies have expanded on the biological applications of this compound:
- Antimicrobial Studies : A comprehensive analysis indicated that the compound could serve as a lead structure for developing new antibiotics due to its broad-spectrum activity against resistant strains.
- Mechanistic Insights : Investigations into its mechanism revealed that it may act by inhibiting key enzymes involved in bacterial metabolism, which is crucial for survival and proliferation.
- Pharmacological Potential : Ongoing research is exploring its potential as a pharmaceutical agent in treating infections caused by resistant pathogens .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-chloro-N-ethyl-5-methylpyridin-2-amine?
- Answer : Palladium-catalyzed amination is a robust method for introducing amine groups into chloro-substituted heterocycles. For example, chloro-nitropyrimidines undergo efficient amination with amines under catalytic Pd conditions, as demonstrated in optimized protocols using TLC for reaction monitoring and deuterated solvents for NMR characterization . Adapting these conditions (e.g., Pd catalysts, ligand selection, and solvent systems) could facilitate the synthesis of N-chloro-N-ethyl derivatives.
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Answer :
- 1H/13C NMR : Essential for confirming molecular structure and substituent positions. Use deuterated solvents (e.g., DMSO-d6) and internal standards (TMS) for accurate shifts .
- X-ray crystallography : Resolves bond lengths and intermolecular interactions (e.g., hydrogen bonding, Cl⋯Cl contacts) as seen in structurally analogous chloropyridin-amines .
- HPLC : Validates purity (>98%) using C18 columns and UV detection, as applied in quality control for similar amines .
Q. What safety protocols are recommended for handling chlorinated pyridine derivatives?
- Answer : Use fume hoods for synthesis due to volatile chlorinated intermediates. Personal protective equipment (gloves, goggles) is mandatory, and waste should be neutralized with alkaline solutions to minimize chlorine gas release. Refer to MSDS guidelines for chlorinated analogs .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties and reaction barriers. For example, Becke’s 1993 functional achieved <3 kcal/mol error in atomization energies, making it suitable for modeling substitution reactions or charge distribution in chloro-pyridines . Basis sets like 6-31G* are recommended for geometry optimization prior to mechanistic studies.
Q. What strategies resolve discrepancies between computational bond-length predictions and crystallographic data?
- Answer :
- Step 1 : Compare DFT-optimized geometries (e.g., using Gaussian or ORCA) with X-ray data from analogs like 3-chloropyridin-2-amine (mean C–C bond length = 1.39 Å ).
- Step 2 : Account for crystal packing effects (e.g., hydrogen-bonded dimers in reduce N–Cl distances by 0.02 Å vs. gas-phase calculations).
- Step 3 : Refine computational models with dispersion corrections (e.g., D3-BJ) to better match experimental intermolecular interactions .
Q. How do hydrogen-bonding networks influence crystallization of chloro-pyridin-amines?
- Answer : Intermolecular N–H⋯N hydrogen bonds often form centrosymmetric dimers, as observed in 3-chloropyridin-2-amine (N–H distance = 2.12 Å ). For N-chloro-N-ethyl derivatives, introduce co-crystallization agents (e.g., carboxylic acids) to stabilize specific packing motifs. SHELX software is recommended for structure refinement, leveraging its robust handling of twinned data and high-resolution datasets .
Methodological Notes
- Synthetic Optimization : Screen ligands (e.g., XPhos) and bases (K2CO3 vs. Cs2CO3) to enhance Pd-catalyzed amination yields .
- Crystallography : Use SHELXL for refining disordered ethyl groups in N-ethyl derivatives, leveraging its constraints for methyl rotamers .
- DFT Validation : Benchmark against experimental IR/Raman spectra to validate vibrational modes of the chloro-ethyl moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
